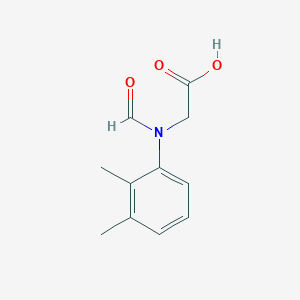

(Formyl-2,3-dimethylanilino)acetic acid

Description

Contextual Overview of Anilinoacetic Acid Frameworks in Organic and Medicinal Chemistry Research

Anilinoacetic acid derivatives represent a significant class of compounds within organic and medicinal chemistry. The core structure, which features an acetic acid group linked to an aniline (B41778) nitrogen, serves as a versatile scaffold for the development of new molecules. Aniline and its derivatives are foundational materials in the synthesis of a wide array of industrial and pharmaceutical products. researchgate.net Their applications span from the creation of dyes and polymers to their use as intermediates in the manufacturing of drugs. researchgate.netatamanchemicals.com

In medicinal chemistry, the anilinoacetic acid framework is of particular interest. Analogues of amino acids are widely studied as potential inhibitors of enzymes involved in peptide and amino acid metabolism. nih.gov The structural similarity of these derivatives to natural amino acids allows them to interact with biological targets. For instance, anilide derivatives are a known class of local anesthetics. youtube.com Furthermore, research has demonstrated that modifying certain parent compounds with aniline derivatives can lead to novel therapeutic agents, such as the development of anti-leukemia compounds from parthenolide. nih.gov The synthesis of various aniline derivatives has been pursued to develop potent analgesic and antioxidant agents. researchgate.net

Significance of Formyl and Dimethyl Substituents in Aniline-Based Chemical Entities

The specific substituents on the aniline ring and the nitrogen atom profoundly influence the molecule's chemical and physical properties.

The formyl group (-CH=O) is a functional group that can be introduced into organic compounds through various chemical reactions, a key one being the Vilsmeier-Haack reaction. wisdomlib.orgwikipedia.org In medicinal chemistry, the presence of a formyl group can be significant; it has been associated with enhancing the anti-inflammatory and analgesic activities of certain pharmaceutical agents. wisdomlib.org The formylation of amines is a common chemical process to produce formamides. mdpi.com Acetic formic anhydride (B1165640) is a known agent for the formylation of amines and amino acids. chemicalbook.com In biochemistry, N-formylmethionine, a derivative of the amino acid methionine where a formyl group is attached to the amino group, is crucial for initiating protein synthesis in bacteria. biosyn.comdrugbank.comwikipedia.org This role makes N-formylated peptides key players in the innate immune system. biosyn.comwikipedia.org

The dimethylaniline moiety also imparts distinct characteristics. N,N-dimethylaniline is a tertiary amine where two methyl groups replace the hydrogens on the amino group of aniline. atamanchemicals.com These methyl groups increase the electron-donating ability of the amino group, which in turn affects the basicity and reactivity of the compound compared to unsubstituted aniline. fiveable.me This alteration of electronic properties influences the molecule's behavior in chemical reactions. fiveable.me Industrially, N,N-dimethylaniline is a vital precursor for manufacturing dyes, such as crystal violet and malachite green, and serves as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. alfa-chemistry.comchemicalbook.comwikipedia.org

Research Trajectories and Unexplored Domains Pertaining to (Formyl-2,3-dimethylanilino)acetic acid

Despite the established importance of its constituent parts, the specific compound this compound remains a largely unexplored chemical entity. Public chemical databases contain basic structural information and predicted properties but lack citations to formal research literature or patents. uni.lusigmaaldrich.com This indicates a significant gap in the scientific understanding of this particular molecule.

The predicted properties suggest a compound with specific physicochemical characteristics that could be of interest for further study.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H13NO3 | uni.lusigmaaldrich.com |

| Monoisotopic Mass | 207.08954 Da | uni.lu |

| XlogP (Predicted) | 1.6 | uni.lu |

The lack of dedicated research on this compound presents an open field for investigation. Potential research trajectories could include:

Synthesis and Characterization: Developing and optimizing a synthetic route to produce the compound in sufficient purity and quantity for further analysis. This would be followed by a full characterization of its spectral and physical properties.

Chemical Reactivity Studies: Investigating the reactivity of the molecule, exploring how the interplay between the formyl, dimethylanilino, and acetic acid groups influences its behavior in various organic reactions. For example, related anilino(oxo)acetic acids are used as catalysts in cross-coupling reactions. sigmaaldrich.com

Biological Screening: Given the known biological activities associated with both anilinoacetic acids and formyl groups, screening this compound for potential pharmacological effects, such as anti-inflammatory, analgesic, or antimicrobial activity, would be a logical step. The structural features hint at the possibility of novel biological interactions.

The exploration of such "blank spots" on the chemical map is crucial for advancing chemical science and potentially uncovering new compounds with valuable applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

618070-01-2 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

2-(N-formyl-2,3-dimethylanilino)acetic acid |

InChI |

InChI=1S/C11H13NO3/c1-8-4-3-5-10(9(8)2)12(7-13)6-11(14)15/h3-5,7H,6H2,1-2H3,(H,14,15) |

InChI Key |

VJNFGUWSQPMMIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N(CC(=O)O)C=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Formyl 2,3 Dimethylanilino Acetic Acid

Strategic Approaches to the Synthesis of (Formyl-2,3-dimethylanilino)acetic acid

The construction of this compound necessitates a multi-step synthetic sequence. The key challenges lie in the selective introduction of the formyl group onto the aniline (B41778) nitrogen and the attachment of the acetic acid moiety.

Formylation Reactions in the Context of Anilines and Amino Acids

The introduction of a formyl group (CHO) onto a nitrogen atom, particularly in anilines and amino acids, is a fundamental transformation in organic synthesis. A variety of methods can be employed for this purpose, each with its own set of advantages and substrate scope. nih.gov

Common formylating agents include:

Formic acid: This can be used directly, often with a dehydrating agent to drive the reaction towards formamide (B127407) formation. nih.gov

Formic acid derivatives: Reagents like acetic formic anhydride (B1165640) or formyl fluoride (B91410) can also be effective.

Vilsmeier-Haack reagent: This reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl3) or oxalyl chloride, is a powerful formylating agent, particularly for electron-rich aromatic systems. orgsyn.orgniscpr.res.in While often used for C-formylation of activated rings, it can also participate in reactions involving N-formylation. researchgate.net

Other methods: Reactions with chloral (B1216628) or the use of catalysts like gold nanoparticles with methanol (B129727) or formaldehyde (B43269) have also been reported for the formylation of amines. nih.gov

The choice of formylating agent for the synthesis of this compound would depend on the specific synthetic intermediate and the desired reaction conditions.

Reaction Pathways for the Incorporation of the Acetic Acid Moiety

The introduction of the acetic acid group onto the 2,3-dimethylaniline (B142581) core can be achieved through several established synthetic routes. One common approach is the alkylation of the aniline nitrogen with a suitable two-carbon electrophile.

A prevalent method involves the reaction of the parent aniline with an α-haloacetic acid or its ester derivative, such as ethyl bromoacetate (B1195939), in the presence of a base. nih.gov The base serves to deprotonate the aniline nitrogen, increasing its nucleophilicity for the subsequent substitution reaction.

An alternative strategy could involve reductive amination. In this approach, 2,3-dimethylaniline could be reacted with glyoxylic acid in the presence of a reducing agent. This would form an imine intermediate which is then reduced in situ to yield the desired N-substituted acetic acid.

The selection of the specific pathway would be influenced by factors such as the availability of starting materials, desired yield, and compatibility with other functional groups present in the molecule.

Synthesis of the 2,3-Dimethylaniline Core and Subsequent Functionalization

The synthesis of this compound logically begins with the commercially available 2,3-dimethylaniline as the core structural unit. wikipedia.orgmerckmillipore.com This starting material provides the foundational dimethylated benzene (B151609) ring and the aniline nitrogen.

A plausible synthetic sequence would involve a two-step process:

N-Alkylation: The first step would be the alkylation of 2,3-dimethylaniline with an appropriate acetic acid synthon. A common and effective method is the reaction with ethyl bromoacetate in the presence of a non-nucleophilic base like sodium carbonate or potassium carbonate. This reaction would yield ethyl (2,3-dimethylanilino)acetate.

N-Formylation: The secondary amine of ethyl (2,3-dimethylanilino)acetate would then be subjected to a formylation reaction. A mild and efficient method for N-formylation is the use of a mixture of formic acid and acetic anhydride. This would introduce the formyl group onto the nitrogen atom, leading to the formation of ethyl (formyl-2,3-dimethylanilino)acetate.

Hydrolysis: The final step would be the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by treating the ester with an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate and yield this compound.

This stepwise approach allows for the controlled introduction of each functional group, minimizing the formation of unwanted side products.

Derivatization Strategies for Enhancing Research Utility

To explore the structure-activity relationships and expand the chemical space around this compound, various derivatization strategies can be employed. These modifications can be targeted at the anilino nitrogen or the carboxylic acid functional group.

Modifications at the Anilino Nitrogen: Synthesis of N-Substituted Analogues

While the core structure is N-formylated, it is conceptually possible to synthesize analogues with different substituents on the anilino nitrogen. This would involve starting with 2,3-dimethylaniline and introducing alternative acyl or alkyl groups in place of the formyl group. nih.govresearchgate.net

For instance, acylation with various acid chlorides or anhydrides in the presence of a base would yield a library of N-acyl analogues. Similarly, reductive amination with different aldehydes or ketones could provide a range of N-alkyl derivatives. These modifications would allow for a systematic investigation of the influence of the N-substituent on the properties of the molecule.

Carboxylic Acid Functional Group Derivatization: Esterification and Amidation

The carboxylic acid moiety of this compound is a prime site for derivatization, offering a route to a wide array of esters and amides. These derivatives can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Esterification: Standard esterification methods can be applied to convert the carboxylic acid into its corresponding esters. These methods include:

Fischer-Speier Esterification: Reaction with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Alkylation of the Carboxylate: Treatment of the carboxylic acid with a base to form the carboxylate salt, followed by reaction with an alkyl halide.

Coupling Agent-Mediated Esterification: The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid for reaction with an alcohol.

Amidation: The synthesis of amides from the carboxylic acid can be achieved by reacting it with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which can be accomplished using various coupling reagents, similar to those used in esterification. The choice of amine would allow for the introduction of a diverse range of substituents at this position.

The ability to generate a library of ester and amide derivatives is crucial for optimizing the properties of this compound for specific research applications.

Exploration of Aromatic Ring Substitutions and Fused Systems

The aromatic ring of this compound is a key target for structural modification to modulate its chemical and physical properties. Introducing various substituents or creating fused ring systems can significantly alter the molecule's electronic character and steric profile.

Aromatic Ring Substitutions: The synthesis of substituted analogues typically begins with a suitably functionalized 2,3-dimethylaniline precursor before the addition of the formyl and acetic acid moieties. Electrophilic aromatic substitution reactions are common methods to introduce functional groups onto the benzene ring. For instance, nitration followed by reduction provides access to amino-substituted derivatives, while halogenation can introduce synthetically versatile halides. The electronic properties of the starting material, an aniline derivative, direct incoming electrophiles primarily to the para position relative to the nitrogen atom.

The synthesis of related compounds, such as 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid, highlights the use of substituted phenols as precursors to create analogues with different electronic and hydrogen-bonding capabilities. nih.gov In this case, methoxy (B1213986) groups act as strong electron-donating groups, influencing the reactivity of the aromatic ring and the properties of the final molecule. nih.gov The introduction of such groups is often planned at the outset of the synthesis, starting with a substituted aromatic raw material.

Fused Systems: The creation of fused aromatic systems from anilinoacetic acid derivatives involves multi-step synthetic sequences. Reactions such as the Friedel-Crafts acylation or alkylation on a precursor molecule can be followed by cyclization reactions to build additional rings. For example, a precursor could be acylated and then undergo an intramolecular condensation to form a tricyclic structure, such as an acridine (B1665455) or carbazole (B46965) derivative, depending on the specific reaction strategy.

Schiff Base Formation and Analogues Derived from Formyl Moieties

The formyl group of this compound is a reactive handle for the synthesis of a wide array of derivatives, most notably Schiff bases (or imines).

Schiff base formation is a condensation reaction between the aldehyde functionality and a primary amine. scirp.org The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. youtube.com This process is typically catalyzed by a small amount of acid. nih.govyoutube.com For related formyl-containing phenoxyalkanoic acids, Schiff bases have been readily prepared by reacting the aldehyde with various anilines in methanol with a catalytic quantity of acetic acid at room temperature. nih.gov These mild conditions often lead to high yields of stable, crystalline products. nih.gov

The versatility of this reaction allows for the creation of a large library of analogues by varying the primary amine component. This strategy has been used to synthesize Schiff bases from 2-formylphenoxy acetic acid and various aromatic amines, leading to compounds with diverse substitution patterns. researchgate.net The resulting imine bond (C=N) is crucial in the structure of many ligands used in coordination chemistry and materials science. scirp.orgnih.gov

The table below illustrates potential Schiff base analogues that could be synthesized from this compound.

| Reactant Amine | Resulting Schiff Base Analogue Name |

| Aniline | (2,3-Dimethyl-N-(phenyliminomethyl)anilino)acetic acid |

| 4-Methoxyaniline | (N-((4-methoxyphenyl)iminomethyl)-2,3-dimethylanilino)acetic acid |

| 4-Nitroaniline | (2,3-Dimethyl-N-((4-nitrophenyl)iminomethyl)anilino)acetic acid |

| Ethylamine | (N-(ethyliminomethyl)-2,3-dimethylanilino)acetic acid |

Catalytic Approaches in the Synthesis of Related Anilinoacetic Acid Compounds

The synthesis of the core anilinoacetic acid structure and its derivatives relies heavily on catalytic methods. These approaches offer efficiency, selectivity, and milder reaction conditions compared to stoichiometric reactions.

The general synthesis of anilines, the key precursors, has evolved significantly. Traditional methods often involved the nitration of an aromatic ring followed by reduction. youtube.com While effective, this process can lack selectivity with complex molecules. Modern catalytic methods provide more sustainable and selective alternatives. Biocatalytic reduction of nitroaromatic compounds using nitroreductase enzymes, for example, offers a green alternative to traditional chemical reductions, proceeding in aqueous media at room temperature and avoiding the need for high-pressure hydrogen or precious-metal catalysts. nih.gov

Transition Metal-Catalyzed Coupling Reactions in Derivative Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-nitrogen bonds, which are central to the structure of anilinoacetic acids.

Palladium- and copper-catalyzed cross-coupling reactions are widely used for the synthesis of anilines and their derivatives from aryl halides. The Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine (B1218219) ligand, is a versatile method for coupling aryl halides or triflates with a wide range of amines. organic-chemistry.org Similarly, copper-catalyzed Ullmann condensation provides another classic route to N-aryl bonds. Modern variations of this reaction use ligands such as 4-hydroxy-L-proline or employ CuI-nanoparticles, which can catalyze the selective synthesis of anilines from aryl halides, sometimes even in the absence of organic solvents. organic-chemistry.org

These methods allow for the modular construction of complex aniline derivatives that would be difficult to access through classical methods. For instance, a substituted aryl halide can be coupled with an amino acid ester to directly form the anilinoacetic acid backbone.

The table below summarizes some catalyst systems used in these transformations.

| Reaction | Catalyst | Ligand (if applicable) | Reactants | Product Type |

| Buchwald-Hartwig Amination | Pd(dba)₂ | P(t-Bu)₃ | Aryl Halide + Amine | Arylamine |

| Ullmann-type Coupling | CuI | 4-hydroxy-L-proline | Aryl Bromide + Amine | Arylamine |

| Nanoparticle Catalysis | CuI-nanoparticles | None | Aryl Halide + Amine | Arylamine |

Acid and Base Catalysis in Formylation and Condensation Reactions

Acid and base catalysis are fundamental to key transformations in the synthesis and derivatization of this compound, particularly in the introduction of the formyl group and in subsequent condensation reactions.

Catalysis in Formylation: Formylation of an aromatic ring involves the introduction of a formyl (-CHO) group. wikipedia.org Several classic named reactions achieve this via electrophilic aromatic substitution under acidic conditions. The Vilsmeier-Haack reaction uses a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride, to formylate electron-rich aromatic rings. tcichemicals.com Other methods include the Gattermann reaction (using HCN/HCl and a Lewis acid) and the Duff reaction (using hexamethylenetetramine). wikipedia.orgtcichemicals.com A patented process describes the formylation of aromatic compounds using a halogenated compound in the presence of a Lewis acid catalyst, followed by treatment with a base. google.com N-formylation of aniline derivatives can also be achieved using carbon dioxide and a silane (B1218182) reducing agent, catalyzed by an ionic liquid. researchgate.net

Catalysis in Condensation Reactions: Condensation reactions involving the formyl group are frequently catalyzed by acids or bases. As discussed in section 2.2.4, Schiff base formation is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the amine. youtube.comnih.govyoutube.com

The formyl group can also participate in aldol-type condensation reactions. In a base-catalyzed aldol (B89426) condensation, a strong base is used to deprotonate the α-carbon of a ketone or aldehyde, generating a nucleophilic enolate. youtube.com This enolate then attacks the carbonyl group of another molecule. youtube.comyoutube.com In an acid-catalyzed mechanism, the acid protonates the carbonyl oxygen, activating it toward attack by a neutral enol tautomer. youtube.comresearchgate.net These reactions can be used to build larger, more complex molecules from the this compound scaffold.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products

NMR spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural verification of (Formyl-2,3-dimethylanilino)acetic acid. The analysis of chemical shifts (δ), signal multiplicities, and integration values in ¹H NMR, alongside the chemical shifts in ¹³C NMR, allows for the assignment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetic acid group, the formyl proton, and the two methyl groups. The chemical shifts of the two methyl groups on the aniline (B41778) ring are anticipated to be slightly different due to their distinct electronic environments.

Similarly, the ¹³C NMR spectrum provides crucial information. The carbonyl carbons of the formyl and carboxylic acid groups would appear at the downfield end of the spectrum, typically in the range of 160-180 ppm. nih.gov The aromatic carbons would resonate in the 110-150 ppm region, while the aliphatic carbons of the methyl and methylene groups would appear at higher field.

For comparison, the known ¹H NMR spectral data for related compounds can provide valuable reference points. For instance, in 2,3-dimethylaniline (B142581), the protons of the methyl groups and the aromatic ring have been well-documented. chemicalbook.com Likewise, the spectral characteristics of the N-formyl group in compounds like N-formylglycine have been established. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 110 - 140 |

| Methylene (CH₂) | ~4.0 - 4.5 | ~50 - 60 |

| Methyl (CH₃) | ~2.2 - 2.4 | ~15 - 20 |

| Formyl (CHO) | ~8.0 - 8.5 | ~160 - 165 |

| Carboxylic Acid (COOH) | >10 (broad) | ~170 - 175 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

While one-dimensional NMR provides a foundational understanding, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning complex spectra and probing through-bond and through-space connectivities. wikipedia.org Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly powerful. wikipedia.orgyoutube.com

A COSY experiment on this compound would reveal correlations between coupled protons. libretexts.org For instance, it would show cross-peaks between adjacent aromatic protons, helping to confirm their relative positions on the aniline ring.

An HSQC experiment correlates directly bonded proton and carbon atoms. wikipedia.org This is instrumental in definitively assigning the ¹H signals to their corresponding ¹³C signals. For example, it would link the methylene proton signal to the methylene carbon signal and the methyl proton signals to their respective methyl carbon signals. More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish longer-range (2-3 bond) H-C correlations, which is crucial for piecing together the molecular framework, such as the connectivity between the formyl proton and the nitrogen-bearing aromatic carbon. huji.ac.il

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the molecular vibrations of a compound. These methods are highly sensitive to the presence of specific functional groups, providing a molecular fingerprint that is valuable for structural confirmation.

The FT-IR and Raman spectra of this compound are dominated by the characteristic vibrations of its formyl and carboxylic acid functionalities.

The formyl group exhibits a strong and sharp C=O stretching vibration in the FT-IR spectrum, typically appearing in the region of 1680-1700 cm⁻¹. The C-H stretching vibration of the formyl proton is also a key indicator, usually found around 2850 cm⁻¹ and 2750 cm⁻¹ (the latter being a characteristic Fermi resonance band).

The carboxylic acid group presents several distinct vibrational modes. A broad O-H stretching band is expected in the FT-IR spectrum, spanning a wide range from 2500 to 3300 cm⁻¹, due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid is also very intense and typically appears between 1700 and 1725 cm⁻¹ for dimeric forms. The C-O stretching and O-H bending vibrations also provide valuable structural information.

Studies on related molecules like formic acid and acetic acid provide a basis for these assignments. uni-goettingen.deresearchgate.net

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Formyl | C-H stretch | ~2850, ~2750 | Medium |

| Aromatic/Aliphatic | C-H stretch | 2900 - 3100 | Medium to Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Formyl | C=O stretch | 1680 - 1700 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

The aniline core and the dimethyl substituents also contribute to the vibrational spectra. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹, which can be diagnostic of the 1,2,3-trisubstitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. researchgate.netresearchgate.net This technique is particularly useful for studying conjugated systems, such as the aromatic ring in this compound.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* transitions within the substituted benzene ring. The position and intensity of these bands are influenced by the nature and position of the substituents. The N-formyl and acetic acid groups, acting as auxochromes and chromophores, will modulate the electronic structure of the aniline core.

In comparison to aniline itself, which exhibits characteristic absorption bands, the substitution in this compound is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the electronic effects of the substituents. nist.gov The solvent environment can also influence the position of the absorption bands, a phenomenon known as solvatochromism. ajrsp.com

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) |

| π→π* (Primary Band) | ~240 - 260 | High |

| π→π* (Secondary Band) | ~280 - 300 | Moderate |

Note: These are estimated values. The actual absorption maxima and molar absorptivities will depend on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the determination of the molecular weight and structural elucidation of chemical compounds. In the analysis of this compound, MS provides essential information regarding its elemental composition and the connectivity of its atoms through fragmentation analysis. The monoisotopic mass of this compound (C11H13NO3) is 207.08954 Da. uni.lu

Various ionization techniques can be employed to generate ions from the molecule for mass analysis. Depending on the technique used, different adducts of the molecule can be observed. For instance, in positive ion mode, common adducts include the protonated molecule [M+H]+, the sodiated molecule [M+Na]+, and the ammoniated molecule [M+NH4]+. In negative ion mode, the deprotonated molecule [M-H]- is typically observed. The predicted mass-to-charge ratios (m/z) for several common adducts of this compound are presented in the table below.

| Adduct | Predicted m/z |

|---|---|

| [M+H]+ | 208.09682 |

| [M+Na]+ | 230.07876 |

| [M-H]- | 206.08226 |

| [M+NH4]+ | 225.12336 |

| [M+K]+ | 246.05270 |

| [M+H-H2O]+ | 190.08680 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound with high accuracy. By providing a precise mass measurement, often to within a few parts per million (ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C11H13NO3, the theoretical monoisotopic mass is 207.08954 Da. uni.lu An experimental HRMS measurement that closely matches this theoretical value would provide strong evidence for the assigned elemental composition. For example, the predicted m/z for the protonated molecule [M+H]+ is 208.09682, and for the deprotonated molecule [M-H]- it is 206.08226. uni.lu The high precision of HRMS allows for the confident identification of these ions and confirmation of the compound's elemental formula.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint that can be used to confirm the compound's structure.

Common fragmentation pathways for aromatic carboxylic acids involve the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). libretexts.org For this compound, this would correspond to the following potential fragmentations:

Loss of the hydroxyl group (-OH): This would result in a fragment ion with a theoretical m/z that is 17 units less than the molecular ion.

Loss of the carboxyl group (-COOH): This would lead to a fragment ion with a theoretical m/z that is 45 units less than the molecular ion. libretexts.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of (Formyl-2,3-dimethylanilino)acetic acid

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, rooted in quantum mechanics, provide a quantitative description of the electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system is a functional of the electron density. DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational cost in predicting molecular geometries, vibrational frequencies, and electronic properties. capes.gov.br

For this compound, DFT calculations can be employed to optimize its three-dimensional structure, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation. These geometric parameters are crucial for understanding the molecule's shape and steric properties. Furthermore, DFT can be used to calculate various electronic properties that are indicative of its reactivity. nih.gov

Illustrative DFT-Calculated Properties for a Similar Aromatic Carboxylic Acid:

| Property | Calculated Value |

| Total Energy | -687.34 Hartree |

| Dipole Moment | 3.45 Debye |

| Ionization Potential | 7.89 eV |

| Electron Affinity | 1.23 eV |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. researchgate.netdergipark.org.trnih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich dimethylaniline ring, while the LUMO may be distributed over the formyl and carboxylic acid groups, which are electron-withdrawing. The HOMO-LUMO gap can be calculated using DFT methods and provides a quantitative measure of the molecule's reactivity.

Illustrative FMO Data for a Related Aromatic Compound:

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.87 |

| HOMO-LUMO Gap | 4.38 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular interactions within a molecule. nih.govresearchgate.netwisc.edu It provides a localized picture of bonding by transforming the canonical molecular orbitals into a set of localized orbitals that correspond to Lewis structures (lone pairs, core pairs, and bond pairs). NBO analysis can quantify the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors), which is a key factor in stabilizing the molecule. rsc.org

Illustrative NBO Analysis Findings for a Substituted Aniline (B41778):

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| LP(1) N | π* (C-C) | 5.2 |

| σ (C-H) | σ* (C-C) | 2.1 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. deeporigin.comucsb.educhemrxiv.org It is plotted on the molecule's surface and uses a color scale to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the formyl and carboxylic acid groups, making them potential sites for hydrogen bonding and interaction with positive centers. The aromatic ring and the nitrogen atom would also exhibit regions of negative potential. Conversely, the hydrogen atoms, particularly the acidic proton of the carboxylic acid, would show positive potential. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.comresearchgate.netacs.orguu.nl By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and dynamics of a molecule over time. mdpi.comresearchgate.net

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore its conformational landscape. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. uu.nl The simulations can reveal the most stable conformations and the energy barriers between them, providing a dynamic picture of the molecule's behavior in different environments, such as in solution. tandfonline.com

Ligand-Target Interaction Prediction through Molecular Docking (Preclinical Context)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. nih.govnih.govijper.orgjournalcra.com It is a key tool in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.govjournalcra.com

In a preclinical context, molecular docking could be used to investigate the potential of this compound to interact with various biological targets. For example, given its structural similarity to some known enzyme inhibitors, it could be docked into the active sites of relevant enzymes to predict its binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein. nih.govjournalcra.com These predictions can help in identifying potential biological activities and guide the design of more potent analogs.

Illustrative Molecular Docking Results for an Anilino Derivative with a Kinase Target:

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Met793, Leu718, Val726 |

| Hydrogen Bonds | 1 (with Met793) |

Assessment of Binding Modes with Hypothetical Biological Targets (e.g., enzymes, receptors)

To understand the therapeutic potential of this compound, a primary step in computational analysis is the assessment of its binding modes with various hypothetical biological targets. This process, known as molecular docking, predicts the preferred orientation of the ligand when it binds to a receptor or an enzyme.

The initial phase involves the three-dimensional modeling of this compound. This is typically achieved using quantum mechanical methods, such as Density Functional Theory (DFT), to determine the most stable conformation of the molecule. Key structural features, including bond lengths, bond angles, and dihedral angles, are optimized to represent the molecule's geometry accurately.

Following the ligand's structural optimization, a selection of relevant biological targets is made. This selection is often based on the structural similarity of the ligand to known inhibitors or activators of specific enzymes or receptors. For a compound like this compound, potential targets could include cyclooxygenase (COX) enzymes, given the structural motifs shared with some non-steroidal anti-inflammatory drugs (NSAIDs).

The molecular docking process then computationally "places" the ligand into the binding site of the target protein. Sophisticated algorithms explore a vast conformational space to identify the most favorable binding poses. These predictions are scored based on a function that estimates the binding affinity. The results would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex.

A hypothetical data table summarizing the results of such a docking study is presented below. This table illustrates how the interaction data for this compound with a hypothetical enzyme target would be organized.

Table 1: Hypothetical Binding Mode Analysis of this compound with a Target Enzyme

| Parameter | Value |

|---|---|

| Ligand Information | |

| Compound Name | This compound |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Target Information | |

| Target Name | Hypothetical Enzyme Target |

| Binding Site Volume (ų) | 450 |

| Docking Results | |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Inhibition Constant (Ki) (nM) | 150 |

| Key Interacting Residues | |

| Hydrogen Bond Donors | SER-120, TYR-355 |

| Hydrogen Bond Acceptors | ARG-120 |

This table is for illustrative purposes only, as no specific experimental or computational data is currently available.

Energetic Characterization of Ligand-Target Complexes

Subsequent to identifying the most probable binding modes, a more detailed energetic characterization of the ligand-target complex is performed. This step is vital for a more accurate estimation of the binding affinity and for understanding the thermodynamic forces driving the interaction.

A common and powerful technique for this is Molecular Dynamics (MD) simulation. MD simulations provide a dynamic view of the complex, allowing researchers to observe the conformational changes in both the ligand and the target protein over time. These simulations are governed by the principles of classical mechanics, where the forces between atoms are calculated using a force field.

The primary output of these simulations is the binding free energy, which is a more reliable indicator of binding affinity than the scores from molecular docking. The calculation of binding free energy often employs methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or the Molecular Mechanics Generalized Born Surface Area (MM/GBSA). These methods calculate the free energy by combining the molecular mechanics energies with solvation energies.

A hypothetical data table summarizing the energetic characterization is presented below. This table demonstrates how the binding free energy components for the this compound-target complex would be detailed.

Table 2: Hypothetical Energetic Characterization of the this compound-Target Complex

| Energy Component | Value (kcal/mol) |

|---|---|

| Gas Phase Energies | |

| van der Waals Energy (ΔE_vdW) | -45.2 |

| Electrostatic Energy (ΔE_ele) | -28.7 |

| Internal Energy (ΔE_int) | +8.1 |

| Solvation Free Energies | |

| Polar Solvation Energy (ΔG_pol) | +55.4 |

| Non-polar Solvation Energy (ΔG_nonpol) | -4.9 |

| Total Binding Free Energy (ΔG_bind) | -15.3 |

This table is for illustrative purposes only, as no specific experimental or computational data is currently available.

Through these computational approaches, a comprehensive understanding of the potential molecular interactions of this compound can be achieved, guiding further experimental validation and potential development.

Preclinical Biological Investigations and Mechanistic Elucidation

In Vitro Studies on Cellular Models

In vitro studies are foundational in preclinical research, providing initial insights into the biological effects of a compound on isolated cells. These assays are crucial for determining potential efficacy and for guiding further investigation.

There is currently no publicly available data on the cytotoxicity or the effects on specific cellular pathways of (Formyl-2,3-dimethylanilino)acetic acid in any non-human cell lines. Such studies would typically involve exposing various cell types to the compound and measuring cell viability and proliferation to establish a cytotoxic profile. Further investigation would explore the modulation of specific signaling pathways, such as those involved in inflammation or cell growth.

No specific enzyme inhibition or modulation data for this compound has been reported. Given its chemical structure, which contains an acetic acid moiety, it could theoretically be investigated as an inhibitor for various enzymes.

Carboxylesterases: These enzymes are involved in the hydrolysis of ester-containing compounds. nih.govresearchgate.netresearchgate.net There is no evidence to suggest this compound has been tested for inhibitory activity against carboxylesterase 1 (CES1) or carboxylesterase 2 (CES2). nih.govnih.gov

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway. nih.govnih.gov Many anti-inflammatory drugs target this enzyme. The potential for this compound to act as a COX-2 inhibitor has not been explored in published literature.

Tyrosinase: Tyrosinase is a copper-containing enzyme essential for melanin (B1238610) production. nih.govmdpi.comnih.gov Its inhibitors are of interest in cosmetics and medicine. nih.govmdpi.commdpi.com There are no studies available that assess the interaction of this compound with tyrosinase.

The ability of a compound to bind to and modulate the function of specific receptors is a key aspect of drug discovery. The formyl group present in the structure of this compound is a feature found in ligands for formyl peptide receptors (FPRs), which are involved in inflammatory responses. nih.gov However, no studies have been published that evaluate the binding affinity or functional activity of this compound at FPRs or any other receptor using recombinant systems.

Investigations into the potential for a compound to interact with or cause damage to nucleic acids are critical for assessing its safety and mechanism. There is no information in the public domain regarding studies on the interaction of this compound with DNA or RNA, or its potential to induce nucleic acid cleavage in a non-human context.

Mechanistic Characterization at the Molecular Level

Understanding how a compound exerts its effects at a molecular level is fundamental to its development as a potential therapeutic agent.

The specific molecular targets and signaling pathways affected by this compound remain unidentified, as no mechanistic studies have been published. Research in this area would typically involve techniques such as affinity chromatography, proteomics, and genetic screening to pinpoint the proteins and cellular pathways with which the compound interacts to produce a biological effect.

Elucidation of Action Mechanisms Through Biochemical Assays

No studies detailing the use of biochemical assays to elucidate the mechanism of action of this compound have been identified.

In Vivo Preclinical Models (Non-human)

Proof-of-Concept Studies in Animal Models (e.g., anti-inflammatory models, antimicrobial models)

No in vivo proof-of-concept studies for this compound in anti-inflammatory or antimicrobial animal models are available in the searched scientific literature.

Evaluation of Biological Efficacy in Disease Models (Preclinical)

There are no published preclinical studies evaluating the biological efficacy of this compound in any disease models.

Structure Activity Relationship Sar and Derivative Optimization

Systematic Structural Modifications and Their Impact on Biological Activity

The biological profile of (Formyl-2,3-dimethylanilino)acetic acid derivatives can be finely tuned by making systematic changes to different parts of the molecule. Key areas for modification include the N-substituent, the carboxylic acid moiety, and the aromatic ring.

The nature of the substituent on the nitrogen atom plays a pivotal role in the biological activity of anilinoacetic acid derivatives. In the parent compound, this is a formyl group. Altering this group can significantly influence the molecule's efficacy and selectivity. For instance, in related N-phenylglycine compounds, the N-substituent is critical for its chemical properties and interactions. ebi.ac.uk

Research on analogous structures, such as functionalized amino acids with anticonvulsant properties, has shown that modifications at the nitrogen atom can modulate activity. For example, the replacement of a simple formyl group with larger or more complex moieties can lead to changes in receptor binding affinity or metabolic stability. In a series of N-substituted-3-chloro-2-azetidinones, different substituents on the nitrogen-containing ring system resulted in varied antibacterial activity. mdpi.com

| N-Substituent Modification | Observed Impact on Biological Activity (in related series) | Reference Compound Series |

| Formyl to larger acyl groups | Can alter potency and metabolic stability | General N-acyl amino acids |

| Replacement with alkyl groups | May shift activity towards different targets | N-phenylglycine analogs |

| Incorporation into a heterocyclic ring | Can introduce new interaction points and alter selectivity | 2-azetidinones |

This table presents generalized trends observed in related compound series and is intended to be illustrative for the potential optimization of this compound.

The carboxylic acid group is a key functional feature of this compound, acting as a critical hydrogen bond donor and acceptor. This moiety is often essential for the molecule's interaction with biological targets, such as enzyme active sites or receptor binding pockets.

Studies on similar molecules like N-phenylglycine have demonstrated that the carboxylate group can anchor the molecule to surfaces, such as hydroxyapatite, through interactions with both the carboxylate oxygens and the amino nitrogen. ebi.ac.uk The ability of carboxylic acids to form strong intermolecular hydrogen bonds, often leading to dimerization, is a well-documented phenomenon that influences their physical and biological properties. nih.govdtu.dk The delocalization energy contribution in these hydrogen-bonded systems is significant, highlighting the importance of this functional group in molecular recognition. nih.gov

Modification or replacement of the carboxylic acid with other acidic groups (e.g., tetrazole) or its esterification can dramatically alter or abolish biological activity, underscoring its importance in the SAR of this class of compounds.

Substituents on the aromatic ring have a profound effect on the electronic and steric properties of the molecule, thereby influencing its biological activity. In this compound, the two methyl groups at positions 2 and 3 are defining features.

The position and nature of these substituents can impact:

Lipophilicity: Affecting cell membrane permeability and transport.

Electronic Effects: Modifying the pKa of the aniline (B41778) nitrogen and the carboxylic acid, which can influence binding interactions.

Steric Hindrance: Affecting the conformation of the molecule and its fit within a binding site.

In studies of 2,4-disubstituted-phenoxy acetic acid derivatives, the nature of the substituents on the phenyl ring was found to be critical for their activity as CRTh2 receptor antagonists. chalcogen.ro Similarly, for phenylglycinamide derivatives with anticonvulsant activity, the introduction of electron-withdrawing groups like halogens on the phenyl ring was favorable for the antiseizure effect. nih.gov

| Aromatic Ring Substitution | Potential Impact on Activity Profile | Example from Analogous Series |

| Introduction of halogens (e.g., Cl, F) | Can increase potency through favorable electronic and hydrophobic interactions. | Phenylglycinamide derivatives showed enhanced antiseizure effects with electron-withdrawing substituents. nih.gov |

| Varying the position of methyl groups | Can alter the molecule's conformation and steric interactions with the target. | The specific substitution pattern is often crucial for optimal activity. |

| Addition of hydroxyl or methoxy (B1213986) groups | Can introduce new hydrogen bonding opportunities and alter metabolic pathways. | The synthesis of indazole acetic acids showed tolerance for various functional groups, including methoxy substituents. researchgate.net |

This table illustrates the potential effects of aromatic ring substitutions based on findings from structurally related compound classes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for identifying the key molecular features driving their effects.

Predictive QSAR models have been successfully developed for various classes of compounds, including functionalized amino acids and their derivatives. nih.gov These models are typically built using a training set of compounds with known activities and then validated using an external test set. nih.gov

For instance, k-nearest neighbor (kNN) methods have been employed to build robust QSAR models for anticonvulsant agents. nih.gov Such models can be used to mine chemical databases for new potential lead compounds. nih.gov More advanced non-linear approaches, like gene expression programming, have also been used to develop highly predictive QSAR models for other complex biological activities. frontiersin.org

The development of a QSAR model for this compound and its analogs would involve synthesizing a library of related compounds, evaluating their biological activity, and then using computational methods to derive a statistically significant correlation between their structural properties and activity.

A crucial outcome of QSAR modeling is the identification of molecular descriptors that are highly correlated with biological activity. These descriptors can be topological, electronic, or steric in nature.

In a 3D-QSAR study on 2,4-disubstituted-phenoxy acetic acid derivatives, steric descriptors were found to be important for predicting activity. chalcogen.ro For other classes of compounds, descriptors related to lipophilicity, such as the partition coefficient (log P), are often critical. kg.ac.rs

Key molecular descriptors that would likely be important for the biological activity of this compound derivatives include:

Topological Descriptors: Related to molecular size, shape, and branching.

Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which would be influenced by the formyl group and aromatic substituents.

Lipophilicity Descriptors: Like XlogP, which is predicted to be 1.6 for the parent compound. uni.lu

By identifying these key descriptors, medicinal chemists can more rationally design new derivatives with improved biological profiles.

Potential Applications As Research Probes and Tools

Utilization as Ligands in Catalysis Research

There is currently no specific research detailing the use of (Formyl-2,3-dimethylanilino)acetic acid as a ligand in catalysis. However, the broader class of aniline (B41778) derivatives and compounds with similar functionalities are recognized for their potential to act as ligands in various catalytic systems. researchgate.net Ligands are crucial in catalysis as they can modify the electronic and steric environment of a metal center, thereby influencing the catalyst's activity, selectivity, and stability. nih.govtakasago.com For instance, N-formyl compounds, a category to which this compound belongs, have been noted for their role as Lewis base catalysts in certain organic transformations. rsc.orgresearchgate.net The presence of both a nitrogen atom and a carboxylic acid group in this compound offers potential coordination sites for metal ions, suggesting it could be a candidate for the development of new catalysts. nih.gov

Application in the Synthesis of Complex Chemical Entities

Specific applications of this compound in the synthesis of complex chemical entities have not been reported in the available literature. Nevertheless, its structure contains reactive functional groups that are valuable in organic synthesis. Formamides are important intermediates in the creation of more complex molecules like formamidines and isocyanides, and they also serve as a protecting group for amines in peptide synthesis. rsc.orgresearchgate.netorganic-chemistry.org Arylacetic acids are also known precursors in the synthesis of various heterocyclic compounds and have been used to create molecules with anti-inflammatory and antioxidant properties. nih.govorganic-chemistry.org The combination of the formyl and acetic acid groups on a dimethylaniline scaffold suggests that this compound could be a versatile building block for synthesizing a range of more complex and potentially bioactive molecules. mdpi.comrsc.org

Development as Fluorescent Probes or Chemical Tags in Biological Research

There is no direct evidence in the scientific literature of this compound being developed or used as a fluorescent probe or chemical tag for biological research, such as in DNA analysis. The development of fluorescent probes is a significant area of research for bioimaging and sensing applications. nih.govrsc.orgnih.govmdpi.comsemanticscholar.org Typically, these probes are designed with specific fluorophores and recognition elements that allow them to selectively bind to and visualize biological targets like enzymes or specific cellular structures. While aniline derivatives can be part of fluorescent dye structures, the specific photophysical properties of this compound that would make it a suitable candidate for a fluorescent probe have not been characterized.

Future Research Perspectives and Methodological Advancements

Exploration of Novel Synthetic Routes for Sustainable Production

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For aniline (B41778) derivatives, traditional multi-step syntheses can be costly and generate significant waste. uva.nl Future research should focus on pioneering more sustainable routes to (Formyl-2,3-dimethylanilino)acetic acid.

Recent breakthroughs in catalysis offer promising avenues. For instance, the use of palladium/S,O-ligand catalysis for the para-selective C–H olefination of aniline derivatives represents a more efficient alternative to conventional methods. uva.nl This approach, which proceeds under mild conditions, could be adapted for the synthesis of this compound, potentially reducing the number of steps and improving atom economy. uva.nl The exploration of molybdenum-catalyzed reactions for the synthesis of multi-substituted anilines from readily available starting materials also presents a viable strategy. researchgate.net Research into one-pot procedures, such as the Brønsted acid-catalyzed meta-amination of anisidines, could dramatically simplify the synthesis of complex aniline derivatives and offer high scalability and functional group tolerance. nih.gov

Table 1: Comparison of Synthetic Approaches for Aniline Derivatives

| Synthetic Method | Advantages | Disadvantages | Potential for Sustainability |

| Traditional Multi-Step Synthesis | Well-established protocols | Costly, waste-generating uva.nl | Low |

| Pd/S,O-Ligand Catalysis | High para-selectivity, mild conditions, fewer steps uva.nl | Catalyst cost and recovery | High |

| Molybdenum Catalysis | Use of readily accessible starting materials, good to excellent yields researchgate.net | Catalyst sensitivity | High |

| Brønsted Acid-Catalyzed Amination | One-pot procedure, scalability, functional group tolerance nih.gov | Substrate scope limitations | High |

Integration of Advanced Omics Technologies in Mechanistic Studies

Understanding the mechanism of action is critical for the development of any new chemical entity with biological potential. While the specific biological activities of this compound are yet to be determined, future mechanistic studies would greatly benefit from the integration of "omics" technologies. These high-throughput methods, including genomics, proteomics, transcriptomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by a compound.

For instance, if this compound were to be investigated for therapeutic purposes, proteomics could identify protein targets, while metabolomics could reveal alterations in metabolic pathways. Such an approach moves beyond a single-target focus to a systems-level understanding of the compound's effects. The electrochemical oxidation of aniline derivatives has been extensively studied to understand their reaction mechanisms, and these established principles could serve as a foundation for interpreting omics data. nih.gov

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To explore the chemical space around this compound, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. unchainedlabs.com HTS allows for the rapid testing of thousands of compounds, which is essential in the early stages of drug discovery or materials science research. rsc.orgnih.gov

Combinatorial chemistry enables the synthesis of large libraries of derivatives by systematically modifying different parts of the parent molecule. nih.gov For example, a library of anilinoanthraquinone derivatives was successfully synthesized using a parallel Ullmann coupling reaction to identify potent receptor antagonists. nih.gov A similar strategy could be employed to create a diverse library based on the this compound scaffold. The integration of HTS with robotic synthesis platforms can further enhance the accuracy and efficiency of screening large numbers of reactants. rsc.org DNA-Encoded Library (DEL) technology, which combines combinatorial chemistry with DNA-based encoding, offers a powerful platform for constructing and screening vast libraries of compounds, and could be applied to generate novel pyrrolidine-fused scaffolds from aniline-related starting materials. acs.org

Development of Advanced Computational Models for Precise Activity Prediction

Computational modeling has become a cornerstone of modern chemical research, significantly reducing the time and cost associated with experimental studies. For a novel compound like this compound, the development of advanced computational models can predict its properties and potential activities before synthesis.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a molecule with its biological activity. arxiv.org Machine learning algorithms, such as Support Vector Machines (SVM), Random Forest (RF), and Deep Neural Networks (DNN), are increasingly being used to build more accurate predictive models. nih.govacs.org These models can be trained on existing datasets of aniline derivatives to predict the activity of new, untested compounds. researchgate.netnih.gov For example, machine learning models have been successfully developed to predict the inhibitory activity of compounds targeting epigenetic factors in cancer. nih.gov The use of methods like Shapley Additive Explanations (SHAP) can help in interpreting the predictions of these complex "black-box" models, identifying the key structural features that determine the predicted activity. acs.org

Table 2: Performance of Machine Learning Models in Compound Activity Prediction

| Model | Accuracy (External Test Set) | Key Features |

| Random Forest | 0.80 (Binary), 0.73 (Multiclass) nih.gov | Ensemble learning method, robust to overfitting. nih.gov |

| XGBoost | 0.82 (Binary), 0.75 (Multiclass) nih.gov | Gradient boosting framework, high predictive power. nih.gov |

| Support Vector Machine | - | Effective in high-dimensional spaces. acs.org |

| Deep Neural Network | - | Can capture complex, non-linear relationships. acs.org |

Collaborative Research Across Disciplines (Chemistry, Biology, Computational Science)

The complexity of modern scientific challenges necessitates a collaborative approach. The future investigation of this compound will be most fruitful if it involves synergistic efforts across multiple disciplines. Chemists would be responsible for the synthesis and characterization of the compound and its derivatives. Biologists would conduct in vitro and in vivo studies to determine its biological activity and mechanism of action. Computational scientists would develop and apply predictive models to guide experimental work and rationalize results.

Such interdisciplinary collaborations are crucial for accelerating the discovery process, from identifying lead compounds to developing new materials. researchgate.netmdpi.com The multifaceted nature of a compound like aniline, with its rich history and diverse applications, serves as a prime example of how chemistry intersects with societal, economic, and health-related fields, underscoring the importance of a broad, integrated approach to chemical education and research. mdpi.com

Q & A

Q. What are the recommended synthetic pathways for (Formyl-2,3-dimethylanilino)acetic acid, and how can purity be optimized?

Methodological Answer :

- Synthetic Routes : The compound can be synthesized via formylation of 2,3-dimethylaniline followed by coupling with acetic acid derivatives. A common approach involves reacting 2,3-dimethylaniline with formyl chloride under anhydrous conditions to form the formyl intermediate, which is then conjugated with bromoacetic acid or glycine derivatives in a nucleophilic substitution reaction .

- Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) for purification. Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) and nuclear magnetic resonance (NMR) spectroscopy (e.g., absence of residual solvent peaks in H NMR at 7.26 ppm for CDCl) .

Q. How can the crystal structure of this compound be determined?

Methodological Answer :

- Crystallization : Dissolve the compound in a solvent mixture (e.g., ethanol/dichloromethane) and allow slow evaporation. Single crystals suitable for X-ray diffraction (XRD) typically form within 1–2 weeks.

- XRD Analysis : Collect diffraction data using a synchrotron or laboratory X-ray source. Refinement software (e.g., SHELX) can resolve bond lengths and angles. For example, the formyl group’s carbonyl bond length should be ~1.21 Å, consistent with similar aromatic acetic acid derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

- NMR : H NMR (400 MHz, CDCl) should show characteristic signals: δ 8.10–8.30 (formyl proton), δ 3.70–4.20 (acetic acid methylene), and aromatic protons at δ 6.80–7.50.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) in ESI+ mode can confirm the molecular ion peak (e.g., [M+H] at m/z 222.1125 for CHNO) .

- FT-IR : Look for peaks at 1680–1720 cm (C=O stretch) and 3200–3400 cm (O-H stretch of carboxylic acid) .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) be applied to study the biosynthesis of (Formyl-2,3-dimethylaniline)acetic acid in engineered bacterial strains?

Methodological Answer :

- Strain Engineering : Modify Acetobacter or E. coli strains to express enzymes (e.g., formyltransferases) for precursor conversion. Use plasmid vectors (e.g., pBBR1MCS) with antibiotic markers for gene insertion .

- Flux Quantification : Employ C-labeled glucose or ethanol to trace carbon flow. Measure extracellular metabolites via HPLC and intracellular fluxes using stoichiometric models (e.g., MATLAB-based COBRA toolbox). Compare wild-type vs. engineered strains to identify rate-limiting steps (e.g., ADH enzyme activity) .

Q. How do proteomic changes in bacterial hosts affect the yield of this compound during fermentation?

Methodological Answer :

- 2D-PAGE Analysis : Extract proteins from bacterial lysates during fermentation (e.g., at 48 h). Separate proteins by isoelectric focusing (pH 4–7) and SDS-PAGE. Stain with Coomassie blue and identify differentially expressed spots (e.g., upregulated alcohol dehydrogenases or heat shock proteins) .

- LC-MS/MS Validation : Digest protein spots with trypsin and analyze via tandem mass spectrometry. For instance, increased expression of PQQ-dependent ADH correlates with higher acetic acid production (see Table 6 in ).

Q. How can discrepancies in reported synthetic yields or spectral data be resolved?

Methodological Answer :

- Reproducibility Checks : Repeat syntheses under inert atmosphere (argon/glovebox) to exclude moisture/oxygen interference.

- Advanced NMR Techniques : Use C DEPT or 2D-COSY to resolve overlapping signals. For example, distinguish formyl vs. acetate carbonyl carbons via C NMR (δ 190–200 ppm for formyl, δ 170–175 ppm for acetate) .

- Cross-Validation : Compare data with computational models (e.g., DFT calculations for IR/NMR spectra) using software like Gaussian09 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.